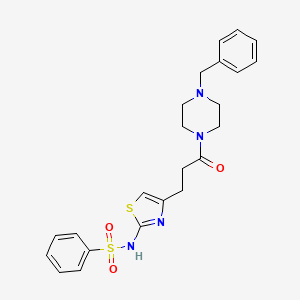

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide

Description

"N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide" is a sulfonamide-containing thiazole derivative with a 4-benzylpiperazine moiety linked via a 3-oxopropyl chain. Its synthesis involves multi-step reactions, including esterification of substituted propanoic acid derivatives followed by hydrazine-mediated cyclization (Scheme 9 and 10 in ) . The compound’s structure combines a thiazole core (common in bioactive molecules) with a benzenesulfonamide group (a pharmacophore in enzyme inhibitors) and a 4-benzylpiperazine fragment (associated with CNS activity).

Properties

IUPAC Name |

N-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S2/c28-22(27-15-13-26(14-16-27)17-19-7-3-1-4-8-19)12-11-20-18-31-23(24-20)25-32(29,30)21-9-5-2-6-10-21/h1-10,18H,11-17H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJZCNURDGUMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane . The intermediate product is then reacted with benzenesulfonyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for treating infections and cancer.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The thiazole ring plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

- Benzoxazole/Thiazole Derivatives () : Compounds like 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole and 4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole feature benzhydrylpiperazine and nitrobenzamido groups instead of benzylpiperazine and sulfonamide. These differences likely alter target selectivity and solubility. For example, the nitro group may enhance electron-withdrawing effects, while the sulfonamide in the target compound could improve hydrogen-bonding capacity .

- Bivalent Benzoxazolone/Benzothiazolone Ligands () : Compounds such as 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one incorporate oxazolone rings and longer alkyl linkers. The target compound’s thiazole-sulfonamide core may offer distinct steric and electronic properties compared to these bivalent ligands .

Pharmacological and Physicochemical Properties

Key Research Findings

- Structural Flexibility : The target compound’s hydrazine-derived side chain () allows for further derivatization (e.g., hydrazones, pyrazole rings), enhancing its utility in structure-activity relationship (SAR) studies .

Biological Activity

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and cardiovascular research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes a thiazole moiety linked to a benzenesulfonamide, which is known to enhance antibacterial properties. The presence of the piperazine ring further contributes to its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound.

Research Findings

- Emergent Antibacterial Activity : A study published in 2021 investigated derivatives of thiazole and sulfonamide, revealing potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with specific substitutions exhibited low minimum inhibitory concentration (MIC) values, indicating strong efficacy against pathogens such as Staphylococcus aureus and Acinetobacter xylosoxidans .

- Mechanism of Action : The mechanism behind the antibacterial activity is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The incorporation of cell-penetrating peptides, like octaarginine, has been shown to enhance the delivery and effectiveness of these compounds .

Data Table: Antibacterial Activity

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.9 | S. aureus, A. xylosoxidans |

| 4-tert-butyl derivative | 5.0 | E. coli |

| 4-isopropyl derivative | 7.5 | Pseudomonas aeruginosa |

Cardiovascular Activity

Another area of interest is the compound's potential effects on cardiovascular health.

Case Studies

- Perfusion Pressure Studies : Research involving isolated rat heart models demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. For instance, a related compound, 4-(2-aminoethyl)-benzenesulfonamide, was shown to decrease perfusion pressure in a time-dependent manner, suggesting potential therapeutic applications in managing blood pressure .

Data Table: Effects on Perfusion Pressure

| Compound Name | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | No significant change |

| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Decreased |

| 2,5-Dichloro-N-(4-nitrophenyl)-... | 0.001 | Increased |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.